molecular formula C10H12O2 B1277293 Methyl o-tolylacetate CAS No. 40851-62-5

Methyl o-tolylacetate

Cat. No. B1277293
CAS RN: 40851-62-5
M. Wt: 164.2 g/mol
InChI Key: BLEMRRXGTKTJGT-UHFFFAOYSA-N
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Patent
US06313339B1

Procedure details

Compounds of formula XV (X is CH) are prepared by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate (XIV, where A═H, X═CH and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128, columns 3-4. Compounds of formula XVI (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)phenylglyoxylate O-methyloxime (XIV, where A═H, X═N and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. No. 4,999,042, columns 17-18 and 5,157,144, columns 17-18. Methyl 2-(bromomethyl)phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XIV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkyl nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
XIV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
BrCC1C=CC=CC=1/C(=C\OC)/C(OC)=O.[OH-].[Na+].[OH-].[K+].CC1C=CC=CC=1CC([O-])=O.[CH3:32][O:33]/[N:34]=[C:35](\[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])/[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH2:62]Br)[C:52]([O:54][CH3:55])=[O:53].CC1C=CC=CC=1CC(OC)=O>C(C(C)=O)C.CC(C)=O>[CH3:32][O:33][N:34]=[C:35]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH3:62])[C:52]([O:54][CH3:55])=[O:53] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO\N=C(\C(=O)OC)/C1=C(C=CC=C1)CBr
Name
XIV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)OC
Name
alkyl nitrite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
Name
XIV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
Name
Type
product
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06313339B1

Procedure details

Compounds of formula XV (X is CH) are prepared by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate (XIV, where A═H, X═CH and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128, columns 3-4. Compounds of formula XVI (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)phenylglyoxylate O-methyloxime (XIV, where A═H, X═N and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. No. 4,999,042, columns 17-18 and 5,157,144, columns 17-18. Methyl 2-(bromomethyl)phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XIV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkyl nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
XIV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
BrCC1C=CC=CC=1/C(=C\OC)/C(OC)=O.[OH-].[Na+].[OH-].[K+].CC1C=CC=CC=1CC([O-])=O.[CH3:32][O:33]/[N:34]=[C:35](\[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])/[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH2:62]Br)[C:52]([O:54][CH3:55])=[O:53].CC1C=CC=CC=1CC(OC)=O>C(C(C)=O)C.CC(C)=O>[CH3:32][O:33][N:34]=[C:35]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH3:62])[C:52]([O:54][CH3:55])=[O:53] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO\N=C(\C(=O)OC)/C1=C(C=CC=C1)CBr
Name
XIV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)OC
Name
alkyl nitrite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
Name
XIV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
Name
Type
product
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.